DC07090 dihydrochloride

描述

属性

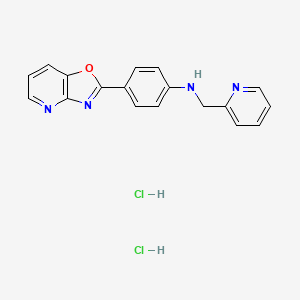

IUPAC Name |

4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O.2ClH/c1-2-10-19-15(4-1)12-21-14-8-6-13(7-9-14)18-22-17-16(23-18)5-3-11-20-17;;/h1-11,21H,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHMKUDAEGGODS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of DC07090 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary DC07090 is a novel, non-peptidyl small molecule inhibitor that targets the 3C protease (3Cpro) of human enterovirus 71 (EV71), a primary pathogen responsible for Hand, Foot, and Mouth Disease (HFMD).[1][2][3] Identified through structure-based virtual screening, DC07090 presents a promising foundation for developing antiviral therapeutics against EV71 and potentially other picornaviruses.[1][4] This document provides a comprehensive overview of its mechanism of action, key quantitative data, and detailed experimental protocols for its evaluation. DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease, an enzyme essential for the viral life cycle.[1][2][4] Its efficacy has also been demonstrated against the related Coxsackievirus A16 (CVA16).[4] With a well-characterized mechanism and a favorable in vitro cytotoxicity profile, DC07090 is a strong candidate for further preclinical development.[2][5]

Core Mechanism of Action

The antiviral activity of DC07090 stems from its direct inhibition of the EV71 3C protease (3Cpro).[1][2] The EV71 genome is translated into a single large polyprotein, which must be cleaved by viral proteases into individual, functional proteins to assemble new virions.[1][6] The 3C protease, a viral cysteine protease, is responsible for the majority of these cleavages.[1][6]

DC07090 competitively binds to the active site of the 3C protease, preventing the processing of the viral polyprotein.[1][7] This action effectively halts the viral replication cycle.[1][7] Molecular docking and simulation studies have further elucidated the specific binding mode between DC07090 and the EV71 3Cpro.[2][4]

Signaling Pathway of EV71 Inhibition

The following diagram illustrates the key steps in the EV71 replication cycle and the specific point of inhibition by DC07090.

Quantitative Data Summary

The biological activity of DC07090 has been quantified through various in vitro assays. The key parameters are summarized below.

| Parameter | Description | Value | Virus/Target | Reference |

| IC₅₀ | Half-maximal inhibitory concentration against the target enzyme. | 21.72 ± 0.95 µM | EV71 3C Protease | [1][4] |

| EC₅₀ | Half-maximal effective concentration in cell-based antiviral assays. | 22.09 ± 1.07 µM | Enterovirus 71 (EV71) | [1][4] |

| EC₅₀ | Half-maximal effective concentration in cell-based antiviral assays. | 27.76 ± 0.88 µM | Coxsackievirus A16 (CVA16) | [1][4] |

| CC₅₀ | 50% cytotoxic concentration against host cells. | > 200 µM | Host Cells (RD) | [1][4] |

| Kᵢ | Inhibition constant, indicating binding affinity. | 23.29 ± 12.08 µM | EV71 3C Protease | [1][4] |

| SI | Selectivity Index (CC₅₀/EC₅₀), indicating the therapeutic window. | > 7.20 | N/A | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DC07090's antiviral efficacy.

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of DC07090 required to protect host cells from virus-induced cell death, known as the cytopathic effect (CPE).[1]

-

Principle: The viability of host cells is measured after treatment with DC07090 and subsequent infection with EV71. The ability of the compound to prevent cell death is quantified.[2]

-

Materials:

-

Cells: Human Rhabdomyosarcoma (RD) cells or Vero cells are recommended as they are highly susceptible to EV71 infection.[1][3]

-

Virus: Enterovirus 71 (EV71) or Coxsackievirus A16 (CVA16).[2]

-

Media: DMEM with 10% FBS for cell growth and DMEM with 2% FBS for the assay.[1]

-

Compound: DC07090 dissolved in DMSO.[1]

-

Reagent: MTS assay reagent (e.g., CellTiter 96® AQueous One Solution) or Crystal Violet solution.[1][3]

-

-

Methodology:

-

Cell Seeding: Seed RD cells in 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate overnight.[1]

-

Compound Preparation: Prepare serial dilutions of DC07090 in the assay medium. The final DMSO concentration should not exceed 0.5%.[1]

-

Treatment and Infection: Remove growth medium. Add 50 µL of diluted DC07090 to the appropriate wells, followed by 50 µL of EV71 virus suspension (at a multiplicity of infection, MOI, of 0.1).[1] Include cell control, virus control, and toxicity control wells.[1]

-

Incubation: Incubate plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until approximately 100% CPE is observed in the virus control wells.[1]

-

Quantification: Add 20 µL of MTS reagent to each well, incubate for 2-4 hours, and measure absorbance at 490 nm.[1]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the cell control. Determine the EC₅₀ (antiviral activity) and CC₅₀ (cytotoxicity) values by plotting viability against the log concentration of DC07090 and using a non-linear regression curve fit.[1]

Enzymatic Inhibition Assay (Fluorogenic Substrate Cleavage)

This biochemical assay directly measures the inhibitory effect of DC07090 on the enzymatic activity of recombinant EV71 3C protease.[2]

-

Principle: The assay utilizes a fluorogenic peptide substrate that contains a specific cleavage sequence for the 3C protease, flanked by a fluorophore and a quencher. Cleavage of the substrate by the protease separates the pair, resulting in an increase in fluorescence that is proportional to the enzyme's activity.[6]

-

Methodology:

-

Enzyme and Inhibitor Incubation: Incubate recombinant EV71 3C protease with varying concentrations of DC07090.[2]

-

Reaction Initiation: Add the fluorogenic peptide substrate to all wells to start the reaction.[6]

-

Kinetic Measurement: Measure the increase in fluorescence intensity over time using a plate reader.[2]

-

-

Data Analysis:

Kinetic Analysis for Kᵢ Determination

To determine the inhibition constant (Kᵢ) and confirm the mechanism of inhibition, a more detailed kinetic analysis is performed.[6]

-

Principle: By measuring the enzyme's activity at various concentrations of both the substrate and the inhibitor (DC07090), the mode of inhibition (e.g., competitive, non-competitive) and the inhibitor's binding affinity (Kᵢ) can be determined.[6]

-

Methodology:

-

Assay Setup: Prepare a matrix with varying concentrations of the fluorogenic substrate and several fixed concentrations of DC07090 (e.g., 0, 0.5x Kᵢ, 1x Kᵢ, 2x Kᵢ).[6]

-

Measurement: Follow the same procedure as the IC₅₀ determination to obtain initial reaction velocities for each combination of substrate and inhibitor concentration.[6]

-

-

Data Analysis:

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Identification and biochemical characterization of DC07090 as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

DC07090 Dihydrochloride for EV71 Treatment: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the current publicly available data on DC07090 dihydrochloride for the treatment of Enterovirus 71 (EV71) infection. As of the latest literature review, specific in vivo efficacy and pharmacokinetic data for DC07090 in animal models have not yet been published. However, in vitro studies have demonstrated its potential as an antiviral candidate. This guide provides a comprehensive overview of the existing data, its mechanism of action, and standardized protocols for potential in vivo evaluation based on established methodologies for other anti-EV71 compounds.

Executive Summary

Enterovirus 71 is a significant pediatric pathogen, capable of causing severe neurological complications and fatalities. The viral 3C protease (3Cpro) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. DC07090 is a novel, non-peptidyl small molecule inhibitor of EV71 3Cpro identified through structure-based virtual screening.[1] In vitro studies have demonstrated its ability to inhibit both the enzymatic activity of 3Cpro and the replication of EV71 in cell cultures with low cytotoxicity.[2][3] While in vivo studies are reportedly underway, this guide serves as a technical resource on the current knowledge of DC07090 and a framework for its preclinical evaluation in animal models.[4]

Quantitative Data

The inhibitory activity and cytotoxicity of DC07090 have been characterized in vitro. The following table summarizes the key quantitative parameters.

| Parameter | Value (µM) | Description | Source |

| IC50 | 21.72 ± 0.95 | The half-maximal inhibitory concentration against EV71 3C protease enzymatic activity. | [1][5] |

| EC50 (EV71) | 22.09 ± 1.07 | The half-maximal effective concentration required to inhibit 50% of EV71 replication in cell-based assays. | [1][5] |

| EC50 (CVA16) | 27.76 ± 0.88 | The half-maximal effective concentration against Coxsackievirus A16 replication. | [1][2] |

| Ki | 23.29 ± 12.08 | The inhibition constant, indicating the binding affinity of DC07090 to the EV71 3C protease. | [1][5] |

| CC50 | > 200 | The 50% cytotoxic concentration in host cells, indicating a favorable safety profile in vitro. | [1][5] |

Mechanism of Action: Targeting the EV71 3C Protease

DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease.[1][5] This viral enzyme is a chymotrypsin-like cysteine protease crucial for the viral life cycle. After the host cell machinery translates the viral RNA into a single large polyprotein, the 3C protease, along with the 2A protease, is responsible for cleaving this polyprotein into individual structural (VP1-VP4) and non-structural (2A-3D) proteins. By binding to the active site of the 3C protease, DC07090 blocks this essential cleavage process, thereby halting the production of mature viral proteins and inhibiting viral replication.[6][7]

References

- 1. Identification and biochemical characterization of DC07090 as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. repository.arizona.edu [repository.arizona.edu]

- 5. Efficacy of an inactivated bivalent vaccine for enterovirus 71 and coxsackievirus A16 in mice immunized intradermally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection [frontiersin.org]

- 7. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Preclinical Profile of DC07090 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC07090 has been identified as a novel, non-peptidyl small molecule inhibitor of the 3C protease (3Cpro) of human enterovirus 71 (EV71), a primary causative agent of hand, foot, and mouth disease (HFMD).[1][2] This technical guide provides a comprehensive overview of the currently available preclinical data on DC07090, with a focus on its inhibitory activity and mechanism of action. It is important to note that as of this writing, detailed in vivo pharmacokinetic and bioavailability data for DC07090 dihydrochloride are not publicly available. One source suggests that in vivo studies are ongoing.[3]

Core Concepts: Mechanism of Action

DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease.[4][5] This viral enzyme is a cysteine protease crucial for the replication of enteroviruses. It cleaves the viral polyprotein into individual, functional proteins necessary for the assembly of new virus particles. By binding to the active site of the 3C protease, DC07090 blocks this cleavage process, thereby halting viral replication.[1] Molecular docking and simulation studies have been employed to understand the binding mode of DC07090 with the EV71 3C protease.[5]

Quantitative Preclinical Data

The inhibitory potency and in vitro safety profile of DC07090 have been characterized through various assays. The key quantitative data are summarized in the table below.

| Parameter | Value (µM) | Description | Source |

| IC50 | 21.72 ± 0.95 | The half-maximal inhibitory concentration, representing the concentration of DC07090 required to inhibit 50% of the EV71 3C protease enzymatic activity in vitro. | [2][4] |

| EC50 (EV71) | 22.09 ± 1.07 | The half-maximal effective concentration, indicating the concentration of DC07090 required to inhibit 50% of EV71 replication in cell-based assays. | [3][5] |

| EC50 (CVA16) | 27.76 ± 0.88 | The half-maximal effective concentration against coxsackievirus A16, another common cause of HFMD. | [5] |

| Ki | 23.29 ± 12.08 | The inhibition constant, which is a measure of the binding affinity of DC07090 to the EV71 3C protease. | [2][5] |

| CC50 | > 200 | The 50% cytotoxic concentration, indicating that DC07090 does not show significant toxicity to host cells at concentrations well above its effective inhibitory concentrations. | [3][5] |

Experimental Protocols

The following sections detail the methodologies used to obtain the quantitative data presented above.

Enzymatic Inhibition Assay (IC50 and Ki Determination)

-

Principle: This assay quantifies the ability of an inhibitor to block the enzymatic activity of the purified target enzyme, in this case, the EV71 3C protease.

-

Methodology:

-

Recombinant EV71 3C protease is incubated with various concentrations of DC07090.

-

A specific fluorogenic substrate for the 3C protease is introduced to the reaction mixture.

-

The cleavage of the substrate by the enzyme results in the release of a fluorescent signal, which is monitored over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.

-

The inhibition constant (Ki) is determined through kinetic studies, often by measuring the initial rates of reaction at different substrate and inhibitor concentrations.[1]

-

Cell-Based Antiviral Assay (EC50 Determination)

-

Principle: This assay measures the effectiveness of a compound in protecting host cells from the cytopathic effects (CPE) of viral infection.

-

Methodology:

-

Host cells (e.g., human rhabdomyosarcoma (RD) cells) are seeded in multi-well plates.

-

The cells are then treated with serial dilutions of DC07090.

-

Following treatment, the cells are infected with a known titer of EV71 or CVA16.

-

After an incubation period that allows for viral replication and subsequent cell death in untreated, infected controls, cell viability is assessed.

-

Commonly, the MTT assay is used, where a tetrazolium salt is converted to a colored formazan product by metabolically active (i.e., living) cells. The amount of formazan is proportional to the number of viable cells.

-

The EC50 value is calculated as the concentration of the compound that results in 50% protection of the cells from virus-induced death.[1]

-

Cytotoxicity Assay (CC50 Determination)

-

Principle: This assay evaluates the toxicity of a compound to host cells in the absence of viral infection.

-

Methodology:

-

Host cells are seeded in multi-well plates.

-

The cells are treated with a range of concentrations of DC07090.

-

After an incubation period, cell viability is measured using methods such as the MTT assay.

-

The CC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to untreated controls.[4]

-

Visualizations

Signaling Pathway of EV71 Inhibition

The following diagram illustrates the mechanism by which DC07090 inhibits the replication of Enterovirus 71.

Caption: Mechanism of EV71 replication inhibition by DC07090.

Experimental Workflow for Antiviral Activity Assessment

The logical flow of experiments to determine the in vitro efficacy of DC07090 is depicted below.

Caption: Workflow for in vitro evaluation of DC07090.

Conclusion and Future Directions

DC07090 is a promising inhibitor of the EV71 3C protease with demonstrated in vitro efficacy against both EV71 and CVA16.[5] Its low cytotoxicity in cell culture suggests a favorable preliminary safety profile.[3][5] However, the lack of publicly available data on its pharmacokinetics and bioavailability is a significant gap in its preclinical characterization. Future studies should focus on determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound in relevant animal models. This information is critical for assessing its potential as a therapeutic agent and for designing future clinical trials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Identification and biochemical characterization of DC07090 as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Purification of DC07090 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC07090 is a potent, non-peptidyl small molecule inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro), a critical enzyme in the viral life cycle. As a reversible and competitive inhibitor, DC07090 represents a promising candidate for the development of antiviral therapeutics against EV71 and other picornaviruses.[1] This technical guide provides a comprehensive overview of the synthesis and purification of DC07090 dihydrochloride, along with its analytical characterization, biological activity, and mechanism of action. Detailed experimental protocols and quantitative data are presented to support researchers in the synthesis, handling, and evaluation of this compound.

Chemical Properties and Structure

DC07090 is chemically identified as 2-(4-chlorophenyl)-N-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methyl)acetamide. The presence of the pyridine moiety allows for the formation of a dihydrochloride salt, which can enhance its solubility and facilitate its use in biological assays.

Table 1: Physicochemical Properties of DC07090

| Property | Value | Reference |

| IUPAC Name | 2-(4-chlorophenyl)-N-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methyl)acetamide | |

| Molecular Formula | C₁₆H₁₃ClN₄O₂ | |

| Molecular Weight | 328.76 g/mol | |

| CAS Number | 879070-72-1 |

Synthesis of this compound

While a specific, detailed synthesis protocol for DC07090 is not publicly available, a plausible synthetic route can be devised based on established methods for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. The proposed synthesis involves a multi-step process, culminating in the formation of the dihydrochloride salt.

Proposed Synthetic Pathway

The synthesis of DC07090 can be logically approached by first constructing the central 1,3,4-oxadiazole ring bearing the pyridine substituent, followed by the introduction of the acetamide side chain.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of DC07090

Step 1: Synthesis of Nicotinoyl hydrazide Nicotinic acid is reacted with an excess of hydrazine hydrate under reflux conditions to yield nicotinoyl hydrazide.

Step 2: Synthesis of N'-(2-chloroacetyl)nicotinohydrazide Nicotinoyl hydrazide is treated with chloroacetyl chloride in a suitable solvent like dichloromethane at low temperature to form the diacylhydrazine intermediate.

Step 3: Synthesis of 2-(chloromethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole The diacylhydrazine is subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃) under reflux to form the 1,3,4-oxadiazole ring.[2][3]

Step 4: Synthesis of DC07090 (Free Base) The 2-(chloromethyl)-5-(pyridin-3-yl)-1,3,4-oxadiazole intermediate is reacted with 2-(4-chlorophenyl)acetamide in the presence of a strong base like sodium hydride in an anhydrous aprotic solvent such as dimethylformamide (DMF) to yield the final product, DC07090, as a free base.

Experimental Protocol: Preparation of this compound

The free base of DC07090 is dissolved in a suitable organic solvent, such as anhydrous ethanol or a mixture of dichloromethane and methanol. A solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether) is then added dropwise with stirring. The dihydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Purification and Analytical Characterization

Purification of this compound is crucial to remove any unreacted starting materials, by-products, or impurities.

Purification Methods

-

Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent system. A common method involves dissolving the salt in a minimal amount of a polar solvent (e.g., ethanol, methanol) and then adding a less polar solvent (e.g., diethyl ether, ethyl acetate) to induce crystallization.

-

Column Chromatography: While less common for salts, if the free base is purified by silica gel column chromatography prior to salt formation, this can significantly improve the purity of the final product.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

Table 2: Analytical Methods for this compound

| Technique | Purpose | Expected Results |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment | A single major peak corresponding to DC07090, with purity typically >95%. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Molecular weight confirmation and impurity identification | A molecular ion peak corresponding to the calculated mass of DC07090. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation | A spectrum consistent with the proposed structure of DC07090, showing characteristic peaks for the aromatic and aliphatic protons. |

| Elemental Analysis | Elemental composition confirmation | The percentage of C, H, N, and Cl should match the theoretical values for the molecular formula of this compound. |

Experimental Protocol: Purity and Identity Confirmation by HPLC and LC-MS

-

Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound. Dissolve the compound in a suitable solvent (e.g., DMSO, Methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Detection: UV detector at a suitable wavelength (e.g., 254 nm).

-

-

LC-MS Analysis:

-

Use similar LC conditions as above.

-

The outlet of the HPLC is connected to a mass spectrometer (e.g., ESI-QTOF).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis: Confirm the presence of the expected molecular ion peak for DC07090.

-

Biological Activity and Mechanism of Action

DC07090 is a specific inhibitor of the EV71 3C protease, an enzyme essential for viral polyprotein processing and replication.

Mechanism of Action

DC07090 acts as a reversible and competitive inhibitor of the EV71 3C protease. By binding to the active site of the enzyme, it prevents the cleavage of the viral polyprotein into mature viral proteins, thereby blocking viral replication.

Caption: Inhibition of EV71 replication by DC07090.

Quantitative Biological Data

Table 3: In Vitro Activity of DC07090

| Parameter | Value | Target/Cell Line | Reference |

| IC₅₀ | 21.72 ± 0.95 µM | EV71 3C Protease | |

| Kᵢ | 23.29 ± 12.08 µM | EV71 3C Protease | |

| EC₅₀ (EV71) | 22.09 ± 1.07 µM | RD cells | |

| EC₅₀ (CVA16) | 27.76 ± 0.88 µM | RD cells | |

| CC₅₀ | > 200 µM | RD cells |

Experimental Protocol: In Vitro EV71 3C Protease Inhibition Assay

-

Reagents: Recombinant EV71 3C protease, a fluorogenic peptide substrate, assay buffer, and DC07090 dissolved in DMSO.

-

Procedure:

-

Prepare serial dilutions of DC07090 in the assay buffer.

-

In a 96-well plate, add the 3C protease to each well.

-

Add the diluted DC07090 or DMSO (vehicle control) and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Measure the fluorescence intensity at regular intervals using a plate reader.

-

-

Analysis: Calculate the rate of substrate cleavage for each concentration of DC07090. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol: Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

-

Materials: Human Rhabdomyosarcoma (RD) cells, Enterovirus 71 (EV71), cell culture media, DC07090, and a cell viability reagent (e.g., MTS).

-

Procedure:

-

Seed RD cells into 96-well plates and incubate overnight.

-

Prepare serial dilutions of DC07090 in assay medium.

-

Treat the cells with the diluted DC07090.

-

Infect the cells with EV71.

-

Incubate for 48-72 hours until cytopathic effect (CPE) is observed in the virus control wells.

-

Quantify cell viability using a cell viability reagent and measure the absorbance.

-

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Plot the percentage of viability against the log concentration of DC07090 to determine the EC₅₀ value.

Conclusion

This technical guide provides a detailed framework for the synthesis, purification, and characterization of this compound. The proposed synthetic route, based on established chemical principles, offers a viable pathway for obtaining this promising antiviral compound. The provided analytical and biological assay protocols will aid researchers in the verification and further investigation of DC07090's therapeutic potential. Adherence to these methodologies will ensure the generation of high-purity material and reliable experimental data, facilitating the advancement of research and development efforts targeting EV71 and related viral infections.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

Delving into DC07090: A Technical Guide to its Structure-Activity Relationship for Antiviral Drug Development

For Immediate Release

SHANGHAI, China – December 8, 2025 – In the ongoing battle against viral diseases, the small molecule DC07090 has emerged as a promising scaffold for the development of novel antiviral therapies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of DC07090, a potent inhibitor of the Enterovirus 71 (EV71) 3C protease (3Cpro), an enzyme critical for viral replication. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antiviral agents.

DC07090 was identified through a structure-based virtual screening as a non-peptidyl inhibitor of EV71 3Cpro.[1] It exhibits significant inhibitory potency with a half-maximal inhibitory concentration (IC50) of 21.72 ± 0.95 μM.[1] Further studies have demonstrated its antiviral activity in cell-based assays, inhibiting EV71 replication with a half-maximal effective concentration (EC50) of 22.09 ± 1.07 μM.[1] Importantly, DC07090 shows low cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 200 μM, indicating a favorable safety profile.[1]

Core Structure and Mechanism of Action

DC07090 is characterized by a central oxazole ring linked to a pyridine moiety and a substituted phenylacetamide group.[2] Enzyme kinetic studies have revealed that DC07090 acts as a reversible and competitive inhibitor of the EV71 3C protease, with an inhibition constant (Ki) of 23.29 ± 12.08 μM.[1] This competitive inhibition mechanism involves the molecule binding to the active site of the 3C protease, thereby preventing the cleavage of the viral polyprotein, a process essential for the maturation of viral proteins and subsequent viral replication.[2] The molecule has also shown inhibitory activity against the replication of coxsackievirus A16 (CVA16) with an EC50 value of 27.76 ± 0.88 μM.[1]

Structure-Activity Relationship (SAR) Studies

To explore the chemical space around the DC07090 scaffold and improve its potency, a series of 15 derivatives were designed, synthesized, and evaluated for their inhibitory activity against EV71 3Cpro.[1] The core structure of DC07090 and the key modification points are illustrated below.

References

- 1. Identification and biochemical characterization of DC07090 as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enterovirus Inhibition by Hinged Aromatic Compounds with Polynuclei - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of DC07090: A Structure-Based Virtual Screening Approach to Inhibit Enterovirus 71 3C Protease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the identification and characterization of DC07090, a novel, non-peptidyl small molecule inhibitor of the human enterovirus 71 (EV71) 3C protease (3Cpro). DC07090 was discovered through a meticulous structure-based virtual screening campaign and has been demonstrated to be a reversible and competitive inhibitor of this essential viral enzyme.[1][2][3] This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the logical framework of the discovery process.

Enterovirus 71 is a primary causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications and fatalities in pediatric populations.[4] The EV71 3C protease is a critical enzyme in the viral life cycle, responsible for cleaving the viral polyprotein into mature, functional proteins.[4] Its essential role makes it an attractive target for the development of antiviral therapeutics.[1]

Data Presentation

The inhibitory potency and cytotoxic profile of DC07090 have been quantified through a series of in vitro and cell-based assays. The key quantitative data are summarized in the tables below for clear comparison.

Table 1: In Vitro Inhibitory Activity of DC07090 against Enterovirus 71 3C Protease [5]

| Parameter | Value (µM) | Notes |

| IC50 | 21.72 ± 0.95 | Half-maximal inhibitory concentration against purified EV71 3Cpro.[5] |

| Ki | 23.29 ± 12.08 | Inhibition constant, indicating a reversible and competitive mode of inhibition.[5] |

Table 2: Antiviral and Cytotoxic Activity of DC07090 [5]

| Parameter | Virus/Cell Line | Value (µM) | Selectivity Index (SI) |

| EC50 | Enterovirus 71 (EV71) | 22.09 ± 1.07 | > 9.05 |

| EC50 | Coxsackievirus A16 (CVA16) | 27.76 ± 0.88 | > 7.20 |

| CC50 | Human Rhabdomyosarcoma (RD) cells | > 200 | N/A |

EC50 (Half-maximal effective concentration) is the concentration of the compound that inhibits 50% of the viral cytopathic effect in cell culture.[5] CC50 (Half-maximal cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.[5] Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of the compound.[5]

Experimental Protocols

The characterization of DC07090 involved several key experiments. The detailed methodologies for these assays are provided below.

1. Structure-Based Virtual Screening

The identification of DC07090 was accomplished using a docking-based virtual screening approach.[3] This computational technique involves screening large libraries of chemical compounds against the three-dimensional structure of the target protein to identify potential inhibitors.[6]

-

Protein Preparation: The crystal structure of EV71 3C protease was obtained from the Protein Data Bank. The structure was prepared by removing water molecules and any co-crystallized ligands, adding polar hydrogens, and assigning Gasteiger charges.[7]

-

Ligand Library Preparation: A large chemical compound library was prepared. The three-dimensional structures of the compounds were generated and optimized.[7]

-

Molecular Docking: Molecular docking simulations were performed using software such as AutoDock Vina.[7][8] A grid box was defined to encompass the active site of the 3C protease, including the catalytic triad residues.[7]

-

Candidate Selection: Compounds were ranked based on their predicted binding affinities. A subset of compounds with the most favorable docking scores was selected for experimental validation.[1]

2. Biochemical Protease Inhibition Assay (FRET-based)

This in vitro assay directly measures the ability of DC07090 to inhibit the enzymatic activity of purified EV71 3C protease.[9] The assay relies on the cleavage of a fluorogenic peptide substrate.[10]

-

Principle: A peptide substrate containing a sequence recognized by the 3C protease is flanked by a fluorophore and a quencher. In the intact state, fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.[10]

-

Methodology:

-

Recombinant EV71 3C protease is incubated with varying concentrations of DC07090 in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 2 mM DTT).[9]

-

A fluorogenic substrate is added to initiate the enzymatic reaction.[3]

-

The increase in fluorescence is monitored over time using a fluorescence plate reader.[3][9]

-

The initial reaction velocities are calculated from the linear portion of the kinetic curves.[10]

-

The percent inhibition is plotted against the logarithm of the DC07090 concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50 value.[10]

-

3. Cell-Based Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay determines the concentration of DC07090 required to protect host cells from virus-induced cell death (cytopathic effect, CPE).[9][11]

-

Principle: The ability of a compound to inhibit viral replication in a cellular context is assessed by measuring the viability of host cells after viral infection.[3]

-

Methodology:

-

Host cells, such as Human Rhabdomyosarcoma (RD) cells, are seeded in 96-well plates and allowed to adhere.[9][11]

-

The cells are treated with serial dilutions of DC07090.[3]

-

The cells are then infected with a known titer of EV71.[3]

-

After an incubation period (e.g., 48-72 hours), cell viability is assessed using a method such as the MTT or MTS assay.[3][11]

-

The EC50 value, the concentration of the compound that protects 50% of the cells from the viral-induced CPE, is calculated.[3]

-

4. Cytotoxicity Assay (MTT/MTS Assay)

This assay is used to evaluate the toxicity of the compound on the host cells.[4][12]

-

Principle: The metabolic activity of viable cells is measured, which serves as an indicator of cell viability.

-

Methodology:

-

Host cells are seeded in a 96-well plate.[12]

-

The cells are treated with serial dilutions of DC07090.[11]

-

The plate is incubated for the same duration as the antiviral assays.[11]

-

A reagent such as MTT or MTS is added to each well, and the plate is incubated to allow for the conversion of the reagent into a colored product by metabolically active cells.[12]

-

The absorbance is measured using a microplate reader, and the CC50 value is determined.[12]

-

Visualizations

Diagram 1: Workflow for the Identification of DC07090 through Virtual Screening

Caption: Workflow for the identification of DC07090 through virtual screening.

Diagram 2: Mechanism of Action of DC07090 in Inhibiting EV71 Replication

Caption: Mechanism of action of DC07090 in inhibiting EV71 replication.

Diagram 3: Competitive Inhibition of EV71 3C Protease by DC07090

Caption: Mechanism of competitive inhibition of EV71 3Cpro by DC07090.

References

- 1. Identification and biochemical characterization of DC07090 as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Molecular docking study of various Enterovirus—A71 3C protease proteins and their potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to DC07090: A Novel Antiviral Agent

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of DC07090, a novel, non-peptidyl small molecule inhibitor targeting the 3C protease of human enterovirus 71 (EV71). This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

DC07090 is a reversible and competitive inhibitor of the EV71 3C protease (3Cpro), an enzyme crucial for the viral life cycle of enteroviruses.[1][2][3] Chemically, it is characterized by the presence of oxazole and pyridine moieties.[1]

| Property | Value |

| IUPAC Name | 2-(4-chlorophenyl)-N-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)methyl)acetamide |

| Molecular Formula | C16H13ClN4O2 |

| Molecular Weight | 328.76 g/mol |

| CAS Number | 879070-72-1 |

Quantitative Data Summary

The inhibitory activity and cytotoxicity of DC07090 have been evaluated through various in vitro and cell-based assays. The key quantitative data are summarized below.

Table 1: In Vitro Inhibitory Activity of DC07090 against Enterovirus 71 3C Protease

| Parameter | Value (µM) | Notes |

| IC50 | 21.72 ± 0.95 | Half-maximal inhibitory concentration against purified EV71 3Cpro.[2][3][4] |

| Ki | 23.29 ± 12.08 | Inhibition constant, indicating a reversible and competitive mode of inhibition.[1][2][3][4] |

Table 2: Antiviral Activity and Cytotoxicity of DC07090

| Parameter | Virus/Cell Line | Value (µM) | Selectivity Index (SI) |

| EC50 | Enterovirus 71 (EV71) | 22.09 ± 1.07 | > 9.05 |

| EC50 | Coxsackievirus A16 (CVA16) | 27.76 ± 0.88 | > 7.20 |

| CC50 | Human Rhabdomyosarcoma (RD) cells | > 200 | N/A |

-

EC50 (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral cytopathic effect in cell culture.[2][3]

-

CC50 (Half-maximal cytotoxic concentration): The concentration of the compound that reduces the viability of uninfected cells by 50%.[3][4]

-

Selectivity Index (SI): The ratio of CC50 to EC50, which indicates the therapeutic window of the compound.[3]

Mechanism of Action

DC07090 functions as an antiviral agent by specifically targeting and inhibiting the EV71 3C protease. This cysteine protease is essential for viral replication as it cleaves the viral polyprotein into mature, functional proteins.[1][5] By competitively binding to the active site of the 3C protease, DC07090 blocks this cleavage process, thereby halting the viral life cycle.[1][3] Furthermore, the EV71 3C protease is known to disrupt the host's innate immune response by cleaving key cellular proteins; inhibition by DC07090 can help restore these antiviral defenses.[3][6]

Experimental Protocols

The following sections outline the methodologies for key experiments used in the characterization of DC07090.

The identification of DC07090 was accomplished through a docking-based virtual screening approach.[1][4] This computational method involves screening large libraries of chemical compounds against the 3D structure of a target protein to identify potential inhibitors.[4]

-

Principle: This assay measures the enzymatic activity of the 3C protease in the presence and absence of the inhibitor. The activity is monitored by the cleavage of a fluorogenic substrate.[1][7]

-

Methodology:

-

Recombinant EV71 3C protease is incubated with varying concentrations of DC07090 (typically in a 96-well plate). A vehicle control (DMSO) is also included.[6]

-

A specific fluorogenic peptide substrate for the 3C protease is added to initiate the reaction.[7]

-

The fluorescence intensity is measured over time using a plate reader.[1]

-

The rate of substrate cleavage is calculated, and the percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value using a dose-response curve.[6]

-

-

Principle: This assay, also known as a cytopathic effect (CPE) inhibition assay, measures the ability of the compound to protect host cells from virus-induced cell death.[1]

-

Methodology:

-

Host cells (e.g., human rhabdomyosarcoma (RD) cells) are seeded in microtiter plates.[1]

-

The cells are treated with serial dilutions of DC07090.[1]

-

The treated cells are then infected with a known titer of EV71 or CVA16.[1]

-

After an incubation period sufficient for the virus to cause a cytopathic effect in control wells, cell viability is assessed using a method such as the MTT assay.[1]

-

The EC50 value is calculated as the concentration of DC07090 that protects 50% of the cells from viral-induced death.[1]

-

-

Principle: This assay measures the toxicity of the compound to host cells in the absence of viral infection.[3]

-

Methodology:

-

Host cells (e.g., RD cells) are seeded in microtiter plates.

-

The cells are treated with the same serial dilutions of DC07090 used in the antiviral assay.

-

After an incubation period equivalent to the antiviral assay, cell viability is measured (e.g., via MTT assay).

-

The CC50 value is the concentration of the compound that reduces the viability of uninfected cells by 50%.[3]

-

-

Principle: To determine the mechanism of inhibition and the inhibition constant (Ki), enzyme activity is measured across a matrix of varying substrate and inhibitor concentrations.[7]

-

Methodology:

-

Several fixed concentrations of DC07090 are prepared (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).[7]

-

For each inhibitor concentration, a series of reactions is set up with varying substrate concentrations.[7]

-

The reaction rates are measured as described in the IC50 determination protocol.

-

The data are then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate the Ki value. DC07090 has been characterized as a reversible and competitive inhibitor.[7]

-

Conclusion

DC07090 is a promising non-peptidyl small molecule inhibitor of the EV71 3C protease.[2] Its well-characterized mechanism of action as a reversible and competitive inhibitor, combined with favorable in vitro antiviral activity against both EV71 and CVA16 and low cytotoxicity, makes it a strong candidate for further preclinical development.[1][2] The detailed experimental protocols and structural information provided in this guide serve as a valuable resource for researchers working on the development of novel antiviral therapies against enteroviral infections.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification and biochemical characterization of DC07090 as a novel potent small molecule inhibitor against human enterovirus 71 3C protease by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

DC07090 as a Reversible and Competitive Inhibitor of EV71 3Cpro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a primary causative agent of Hand, Foot, and Mouth Disease (HFMD), particularly affecting infants and young children.[1][2] While often a mild and self-limiting illness, EV71 infection can lead to severe neurological complications, including brainstem encephalitis and acute flaccid paralysis, posing a significant public health threat.[1][3] The EV71 genome is a single-stranded, positive-sense RNA that is translated into a large polyprotein. This polyprotein must be cleaved into individual structural and non-structural proteins for viral replication to occur.[4][5]

A key enzyme in this process is the viral 3C protease (3Cpro), a cysteine protease responsible for the majority of these cleavages.[4][6] The essential role of 3Cpro in the viral life cycle makes it an attractive and extensively studied target for the development of antiviral drugs.[7][8] DC07090 is a novel, non-peptidyl small molecule identified through structure-based virtual screening as a potent inhibitor of EV71 3Cpro.[1][2][4] This technical guide provides an in-depth overview of DC07090, focusing on its mechanism of action, inhibitory kinetics, and the experimental protocols used for its characterization.

Mechanism of Action

DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease.[4][9][10]

-

Reversible Inhibition: The binding of DC07090 to the 3Cpro active site occurs through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[9] This means the inhibitor-enzyme complex can dissociate, and the inhibition is concentration-dependent. This characteristic may contribute to a more favorable safety profile compared to irreversible covalent inhibitors.[9]

-

Competitive Inhibition: DC07090 directly competes with the native viral polyprotein substrate for binding to the catalytic active site of the 3C protease.[7][9] By occupying this site, DC07090 effectively prevents the cleavage of the polyprotein, thereby halting the viral replication cascade.[4][7]

Caption: Mechanism of DC07090 as a competitive inhibitor of EV71 3Cpro.

Data Presentation: Inhibitory Activity of DC07090

The biological activity of DC07090 has been quantified through a series of in vitro enzymatic and cell-based assays. The key parameters are summarized below.

| Parameter | Description | Value (µM) | Target / Cell Line | Reference(s) |

| IC₅₀ | Half-maximal inhibitory concentration against the enzyme. | 21.72 ± 0.95 | EV71 3C Protease | [4][10][11] |

| Kᵢ | Inhibition constant, indicating binding affinity to the enzyme. | 23.29 ± 12.08 | EV71 3C Protease | [4][7][10] |

| EC₅₀ | Half-maximal effective concentration in inhibiting viral replication. | 22.09 ± 1.07 | Enterovirus 71 (in RD cells) | [4][7][11] |

| EC₅₀ | Half-maximal effective concentration in inhibiting viral replication. | 27.76 ± 0.88 | Coxsackievirus A16 (in RD cells) | [4][7] |

| CC₅₀ | 50% cytotoxic concentration in host cells. | > 200 | Host Cells (e.g., RD cells) | [1][4][10][11] |

| SI | Selectivity Index (CC₅₀ / EC₅₀), indicating the therapeutic window. | > 9.05 | Enterovirus 71 | [11][12] |

Experimental Protocols

The following sections detail the standardized methodologies for evaluating the inhibitory properties of DC07090.

EV71 3C Protease Inhibition Assay (FRET-based)

This in vitro assay directly measures the ability of DC07090 to inhibit the enzymatic activity of purified EV71 3Cpro using a Fluorescence Resonance Energy Transfer (FRET) substrate.[13]

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DC07090 against recombinant EV71 3C protease.[4]

-

Materials:

-

Enzyme: Recombinant, purified EV71 3C protease.[4]

-

FRET Substrate: Fluorogenic peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans or NMA-IEALFQGPPK(DNP)FR).[7][9]

-

Inhibitor: DC07090 dissolved in DMSO.[4]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100-150 mM NaCl, 1 mM EDTA, 2-10 mM DTT.[4][7][9]

-

Assay Plates: Black, 96-well or 384-well microplates.[4]

-

Instrument: Fluorescence plate reader.[7]

-

-

Procedure:

-

Prepare serial dilutions of DC07090 in assay buffer. The final DMSO concentration should be kept constant (e.g., <1-2%).[13]

-

In the microplate wells, add the diluted DC07090 or DMSO (for controls) to the recombinant EV71 3Cpro.[7]

-

Incubate the enzyme-inhibitor mixture for 15-30 minutes at room temperature or 30°C.[4][7]

-

Initiate the enzymatic reaction by adding the FRET substrate to each well.[13]

-

Immediately measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) using a fluorescence plate reader.[7][13]

-

Calculate the initial reaction velocity (rate) from the linear phase of the fluorescence curve for each concentration.[13]

-

Determine the percentage of inhibition for each DC07090 concentration relative to the DMSO control.[9]

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[9][13]

-

Cell-Based Antiviral Assay (Cytopathic Effect Inhibition)

This assay determines the concentration of DC07090 required to protect host cells from virus-induced cell death, known as the cytopathic effect (CPE).[4]

-

Objective: To determine the half-maximal effective concentration (EC₅₀) of DC07090 against EV71 replication in a cellular environment.[4]

-

Materials:

-

Cells: Human Rhabdomyosarcoma (RD) or Vero cells.[4]

-

Virus: Enterovirus 71 (EV71) stock with a known titer.[4]

-

Media: DMEM with 10% FBS (for cell growth) and DMEM with 2% FBS (for the assay).[4]

-

Compound: DC07090 dissolved in DMSO.[4]

-

Assay Plates: 96-well, flat-bottom tissue culture plates.[4]

-

Staining Reagent: Crystal violet solution (0.5% crystal violet in 20% methanol).[14]

-

-

Procedure:

-

Seed RD cells into 96-well plates (e.g., 2 x 10⁴ cells/well) and incubate overnight to form a confluent monolayer.[9][14]

-

Prepare serial dilutions of DC07090 in assay medium (DMEM + 2% FBS).[4]

-

Remove the growth medium from the cells. Add the diluted compound solutions to the appropriate wells.[9]

-

Infect the cells with EV71 at a specific multiplicity of infection (MOI), for example, 0.01. Include uninfected (cell control) and virus-infected untreated (virus control) wells.[9][14]

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until 80-90% CPE is observed in the virus control wells.[9][14]

-

Remove the medium, wash the cells with PBS, and stain the remaining viable cells with crystal violet solution for 20 minutes.[14]

-

Wash away excess stain with water and allow the plates to dry.[14]

-

Solubilize the stain by adding methanol to each well and measure the absorbance at 570 nm.[14]

-

Calculate the percentage of cell protection and plot it against the log concentration of DC07090 to determine the EC₅₀ value using non-linear regression.[4][14]

-

Cytotoxicity Assay (MTT/MTS Assay)

This assay is crucial for evaluating the safety profile of the compound by determining the concentration that is toxic to the host cells.

-

Objective: To determine the 50% cytotoxic concentration (CC₅₀) of DC07090 on the host cell line used in the antiviral assay.[11]

-

Materials:

-

Cells: RD cells (or other relevant host cells).[11]

-

Media: Complete culture medium (e.g., DMEM + 10% FBS).[11]

-

Compound: DC07090 dissolved in DMSO.[4]

-

Assay Plates: 96-well tissue culture plates.[11]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution.[4][11]

-

Solubilization Solution: DMSO or 20% SDS in 50% dimethylformamide (for MTT).[11]

-

-

Procedure:

-

Seed cells into 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells/well and incubate overnight.[4]

-

Remove the medium and add fresh medium containing serial dilutions of DC07090. Include untreated cell controls.[11]

-

Incubate the plates for a period corresponding to the antiviral assay (e.g., 48-72 hours).[12][14]

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the reagent to a colored formazan product.[9][12]

-

If using MTT, remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[9][11]

-

Calculate the percentage of cell viability relative to the untreated control and plot against the log concentration of DC07090 to determine the CC₅₀ value.[9]

-

Mandatory Visualizations

Caption: General experimental workflow for the evaluation of DC07090.

Caption: The EV71 replication cycle and the inhibitory target of DC07090.

Conclusion

DC07090 is a confirmed reversible and competitive inhibitor of the EV71 3C protease.[4][9] It demonstrates moderate potency in enzymatic assays (IC₅₀ ≈ 21.7 µM) and comparable efficacy in cell-based antiviral assays (EC₅₀ ≈ 22.1 µM).[4][11] A key feature of DC07090 is its low cytotoxicity (CC₅₀ > 200 µM), which results in a favorable selectivity index and suggests a wide therapeutic window.[11][12] The detailed protocols provided herein offer a standardized framework for the continued evaluation of DC07090 and other novel antiviral candidates. Further optimization of this non-peptidyl scaffold could lead to the development of more potent and safe therapeutics for the treatment of EV71 and other enteroviral infections.[2][9]

References

- 1. Recent advances of enterovirus 71 3Cpro targeting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enterovirus A71 antivirals: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | Computational and experimental studies of salvianolic acid A targets 3C protease to inhibit enterovirus 71 infection [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC07090 is a novel, non-peptidyl small molecule that has been identified as a potent inhibitor of the 3C protease (3Cpro) of picornaviruses.[1][2] This viral enzyme is essential for the cleavage of the viral polyprotein into functional proteins, a critical step in the replication cycle of these viruses.[2][3] By targeting this crucial process, DC07090 presents a promising avenue for the development of antiviral therapeutics against diseases caused by picornaviruses.[1][4] This technical guide provides a comprehensive overview of the known antiviral spectrum of DC07090, detailed experimental protocols for its evaluation, and a summary of its mechanism of action.

Antiviral Spectrum of DC07090

Based on currently available research, the documented antiviral activity of DC07090 is primarily focused on members of the Enterovirus genus within the Picornaviridae family. Specifically, its efficacy has been demonstrated against Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16), both of which are major causative agents of Hand, Foot, and Mouth Disease (HFMD).[1][4]

While the shared mechanism of 3C protease inhibition suggests a potential for broader activity against other picornaviruses, extensive studies documenting its effects on other significant pathogens such as rhinoviruses, polioviruses, or other coxsackievirus serotypes are not yet available in the public domain.

Quantitative Antiviral Activity

The antiviral efficacy of DC07090 has been quantified through various in vitro assays. The key parameters are summarized in the table below. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits 50% of the viral cytopathic effect, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in the viability of host cells.[5] The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides an indication of the therapeutic window of the compound.[5]

| Parameter | Virus/Target | Value (µM) | Cell Line | Reference |

| EC50 | Enterovirus 71 (EV71) | 22.09 ± 1.07 | Not specified | [1][4] |

| EC50 | Coxsackievirus A16 (CVA16) | 27.76 ± 0.88 | Not specified | [1][4] |

| CC50 | Host Cells | > 200 | Not specified | [1][4] |

| IC50 | EV71 3C Protease | 21.72 ± 0.95 | N/A (Enzymatic) | [1][2] |

| Ki | EV71 3C Protease | 23.29 ± 12.08 | N/A (Enzymatic) | [1][2] |

Mechanism of Action

DC07090 functions as a reversible and competitive inhibitor of the EV71 3C protease.[1][2][5] The 3C protease is a chymotrypsin-like cysteine protease that is responsible for the majority of proteolytic cleavages of the viral polyprotein.[5] By binding to the active site of the 3C protease, DC07090 blocks its enzymatic activity, thereby preventing the maturation of viral proteins and halting the replication process.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral activity of DC07090.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of DC07090 that is toxic to the host cells.[3]

Materials:

-

96-well plates

-

Host cells (e.g., RD cells, Vero cells)[6]

-

Complete culture medium (e.g., DMEM with 10% FBS)[1]

-

DC07090 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

Solubilization solution (e.g., DMSO)[3]

-

Microplate reader

Procedure:

-

Seed 96-well plates with host cells at a density of 5 x 10^4 cells/well and incubate overnight.[3]

-

Prepare serial dilutions of DC07090 in culture medium.

-

Remove the old medium and add 100 µL of the different concentrations of DC07090 to the wells. Include untreated cells as a control.[3]

-

Incubate the plates for 24-48 hours, corresponding to the duration of the antiviral assay.[3]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the untreated control to determine the CC50 value.[3]

Antiviral Activity Assay (CPE Inhibition Assay)

This assay measures the ability of DC07090 to protect cells from the virus-induced cytopathic effect (CPE).[1]

Materials:

-

96-well plates

-

Confluent monolayer of host cells (e.g., RD cells)[1]

-

Virus stock (e.g., EV71, CVA16)[1]

-

Assay medium (e.g., DMEM with 2% FBS)[1]

-

DC07090 stock solution

-

Crystal Violet staining solution[6]

Procedure:

-

Seed 96-well plates with host cells and grow to confluence.[6]

-

Prepare serial dilutions of DC07090 in assay medium.

-

Remove the growth medium and infect the cells with the virus at a specific Multiplicity of Infection (MOI).[7]

-

Immediately after infection, add the diluted DC07090 to the corresponding wells.[6]

-

Incubate the plates at 37°C until >90% CPE is observed in the virus control wells (typically 48-72 hours).[7]

-

Wash the cells with PBS and stain with Crystal Violet solution.[6]

-

Visually assess the protection against CPE or quantify by solubilizing the stain and measuring absorbance.

-

Calculate the EC50 value from the dose-response curve.

Plaque Reduction Assay

This assay quantifies the inhibition of virus replication by measuring the reduction in the number of viral plaques.[3]

Materials:

-

6-well plates

-

Confluent monolayer of host cells[3]

-

Virus stock of known titer (PFU/mL)[3]

-

DC07090 stock solution

-

Serum-free medium[3]

-

Overlay medium (e.g., 2x MEM with 2% agarose)[3]

-

Crystal violet staining solution[3]

Procedure:

-

Seed 6-well plates with host cells and grow to a confluent monolayer.[3]

-

Pre-treat the cells with different concentrations of DC07090 for 1-2 hours.[3]

-

Infect the cells with the virus at an MOI that produces 50-100 plaques per well.[3]

-

After a 1-hour adsorption period, remove the virus inoculum and wash the cells.[3]

-

Add the overlay medium containing the respective concentrations of DC07090.[3]

-

Incubate at 37°C until plaques are visible (typically 2-4 days).[3]

-

Fix the cells with 10% formaldehyde and stain with crystal violet.[3]

-

Count the number of plaques and calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 value.[3]

EV71 3C Protease Inhibition Assay

This biochemical assay directly measures the inhibitory effect of DC07090 on the enzymatic activity of the 3C protease.[1][2]

Materials:

-

Recombinant, purified EV71 3C protease[1]

-

Fluorogenic peptide substrate[2]

-

DC07090 stock solution

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 2 mM DTT)[2]

-

96-well black microplates[2]

-

Fluorescence plate reader[2]

Procedure:

-

Prepare serial dilutions of DC07090 in the assay buffer.[2]

-

In a 96-well plate, add the EV71 3C protease to each well.[2]

-

Add the diluted DC07090 to the wells and incubate at 30°C for 2 hours.[2]

-

Initiate the reaction by adding the fluorogenic peptide substrate.[2]

-

Immediately measure the fluorescence intensity at regular intervals.[2]

-

Calculate the initial velocity of the reaction and determine the IC50 value from the dose-inhibition curve.

Conclusion

DC07090 is a promising antiviral candidate with demonstrated in vitro activity against the picornaviruses EV71 and CVA16. Its mechanism of action, targeting the essential viral 3C protease, provides a strong rationale for its further development. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers in the field of antiviral drug discovery. Future studies are warranted to explore the broader antiviral spectrum of DC07090 against other picornaviruses and to evaluate its in vivo efficacy and safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A case for developing antiviral drugs against polio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broad-Spectrum Antivirals against 3C or 3C-Like Proteases of Picornaviruses, Noroviruses, and Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cathelicidins display conserved direct antiviral activity towards rhinovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Novel, Broad-Spectrum Inhibitor of Enterovirus Replication That Targets Host Cell Factor Phosphatidylinositol 4-Kinase IIIβ - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of DC07090 in a Murine Model of Enterovirus 71 Infection: A Technical Assessment and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals no specific studies detailing the in vivo efficacy of the compound DC07090 in any murine model of Enterovirus 71 (EV71) infection. This technical guide therefore summarizes the available in vitro data for DC07090, outlines the established murine models used for EV71 research, and provides a comprehensive, generalized protocol for how such in vivo efficacy studies are typically designed and conducted. This document is intended to serve as a foundational resource for researchers considering the preclinical development of DC07090 or similar antiviral candidates.

Enterovirus 71 is a non-enveloped, single-stranded RNA virus and a primary causative agent of hand, foot, and mouth disease (HFMD), predominantly affecting infants and young children.[1] While often self-limiting, EV71 can cause severe neurological complications, including brainstem encephalitis, acute flacid paralysis, and fatal cardiopulmonary failure.[1][2] The viral 3C protease (3Cpro) is a critical enzyme that processes the viral polyprotein, making it an essential target for antiviral drug development.[3][4] DC07090 was identified through structure-based virtual screening as a novel, non-peptidyl small molecule inhibitor of EV71 3Cpro.[4][5]

In Vitro Efficacy and Mechanism of Action of DC07090

DC07090 has been characterized as a reversible and competitive inhibitor of the EV71 3C protease.[3][5] Its inhibitory activity has been quantified in both enzymatic and cell-based assays, demonstrating moderate potency and low cytotoxicity.

Table 1: In Vitro Activity of DC07090 against Enterovirus 71

| Parameter | Value (µM) | Description | Source |

|---|---|---|---|

| IC₅₀ | 21.72 ± 0.95 | The half-maximal inhibitory concentration against the enzymatic activity of recombinant EV71 3C protease. | [4][5] |

| EC₅₀ | 22.09 ± 1.07 | The half-maximal effective concentration required to inhibit 50% of EV71 replication in cell-based assays. | [4][5] |

| Kᵢ | 23.29 ± 12.08 | The inhibition constant, reflecting the binding affinity of DC07090 to the EV71 3C protease. | [4][5] |

| CC₅₀ | > 200 | The 50% cytotoxic concentration, indicating a lack of significant toxicity to host cells at effective concentrations. |[4][5] |

By inhibiting the 3C protease, DC07090 blocks the cleavage of the viral polyprotein into functional proteins, thereby halting the viral replication cycle.[3] The 3C protease also targets host proteins to disrupt innate immune responses, suggesting that its inhibition may have dual benefits.[3]

Experimental Protocols: In Vitro Assays

1. EV71 3C Protease Inhibition Assay:

-

Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of EV71 3Cpro.

-

Methodology:

-

Recombinant EV71 3C protease is pre-incubated with varying concentrations of DC07090 in an appropriate assay buffer.

-

A fluorogenic peptide substrate, which mimics a natural cleavage site of the protease, is added to the mixture to initiate the enzymatic reaction.

-

The cleavage of the substrate by the protease results in the release of a fluorophore, leading to an increase in fluorescence intensity.

-

Fluorescence is measured over time using a fluorescence plate reader.

-

The rate of reaction at each inhibitor concentration is calculated and used to determine the IC₅₀ value.[3]

-

2. Cell-Based Antiviral Assay (Cytopathic Effect Inhibition):

-

Objective: To measure the ability of a compound to protect host cells from virus-induced death.

-

Methodology:

-

Human rhabdomyosarcoma (RD) cells, which are highly susceptible to EV71, are seeded in multi-well plates to form a confluent monolayer.

-

Cells are pre-treated with serial dilutions of DC07090 before being infected with a known titer of the EV71 virus.

-

The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of a cytopathic effect (CPE) in untreated, infected control wells.

-

Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS), which measures mitochondrial activity in living cells.

-

The EC₅₀ value is calculated from the resulting dose-response curve, representing the concentration at which 50% of the cells are protected from viral CPE.[3][6]

-

Established Murine Models for EV71 Infection

The lack of a universally accepted animal model that fully recapitulates human EV71 pathogenesis has been a challenge.[7] However, several murine models have been developed and are widely used to assess the efficacy of vaccines and antiviral agents.[8][9]

Table 2: Common Murine Models for In Vivo EV71 Studies

| Model Type | Description | Key Features & Pathogenesis | Advantages | Limitations |

|---|---|---|---|---|

| Neonatal Mice | Immunocompetent suckling mice (e.g., BALB/c, C57BL/6) aged 1-7 days.[10] | Susceptible to infection with mouse-adapted EV71 strains or some clinical isolates.[10][11] Develops limb paralysis, necrotizing myositis, and neurological symptoms.[10] | Low cost, readily available, established protocols. | Age-dependent susceptibility (resistance develops within weeks).[12] Pathogenesis may differ from human disease (e.g., prominent myositis).[12] |

| Immunodeficient Mice (AG129) | Lacks receptors for both type I (α/β) and type II (γ) interferons. | Highly susceptible to non-mouse-adapted clinical EV71 isolates.[13] Develops neurological signs, including rear-limb paralysis, and is a lethal model.[9] Allows for studying viral spread and persistence.[13] | Susceptible at older ages (e.g., 4 weeks old).[9] Useful for testing therapeutics against a lethal challenge. | Severely compromised immune system does not reflect the human host. |

| Transgenic Mice (hSCARB2) | Expresses the human Scavenger Receptor Class B, Member 2 (hSCARB2), a key receptor for EV71.[12] | Susceptible to a range of EV71 genotypes.[8][14] Develops neurological disease and pathology (encephalomyelitis) similar to that observed in severe human cases.[12] | Mimics human receptor-mediated entry. Lifelong susceptibility to EV71.[8] Considered a more pathologically relevant model for neurological disease.[12] | Higher cost and limited availability compared to standard strains. |

Proposed Experimental Workflow for In Vivo Efficacy Evaluation of DC07090

The following diagram and protocol outline a generalized workflow for assessing the in vivo efficacy of an antiviral candidate like DC07090 in a murine model of lethal EV71 infection.

Caption: Workflow for in vivo antiviral efficacy testing.

Detailed Protocol:

-

Animal Model and Virus: One-day-old suckling mice (e.g., ICR strain) are challenged via intracerebral or intraperitoneal inoculation with a predetermined lethal dose (e.g., 10-50 LD₅₀) of a mouse-adapted EV71 strain.[3][15]

-

Treatment Groups: Mice are randomly assigned to several groups:

-

Vehicle control group (receives only the drug carrier).

-

Multiple DC07090 treatment groups (e.g., 0.1, 1, 10 mg/kg/day) to assess dose-dependency.[6]

-

-

Drug Administration: Treatment with DC07090 or vehicle begins shortly after viral inoculation (e.g., 1-2 hours post-infection) and continues for a defined period (e.g., once or twice daily for 7-10 days). Administration can be via intraperitoneal (IP) or oral (PO) routes.

-

Monitoring and Endpoints:

-

Primary Endpoint: Survival is monitored daily for 14-21 days. Survival curves are generated and analyzed statistically (e.g., Log-rank test).[3]

-

Secondary Endpoints:

-

Clinical Score: Mice are observed daily for signs of disease, such as limb paralysis, and scored on a predefined scale.

-

Body Weight: Daily body weight measurements are taken as an indicator of overall health.

-

Viral Load: On selected days post-infection, a subset of mice from each group is euthanized, and tissues (brain, spinal cord, muscle) are harvested to quantify viral RNA (by RT-qPCR) and infectious virus titers (by plaque assay).[16]

-

Histopathology: Tissues are fixed, sectioned, and stained (e.g., with H&E) to assess the degree of tissue damage, such as inflammation and necrotizing myositis.

-

-

EV71 Life Cycle and the Role of 3C Protease

Understanding the viral life cycle is crucial for appreciating the mechanism of action of inhibitors like DC07090.

Caption: The Enterovirus 71 replication cycle.

The EV71 genome is translated as a single large polyprotein, which must be cleaved by the viral proteases 2Apro and 3Cpro to release individual structural and non-structural proteins.[3] DC07090 directly targets the 3C protease, preventing this crucial cleavage step and thereby halting the entire replication cascade.

Conclusion

DC07090 is a novel, non-peptidyl inhibitor of the EV71 3C protease with demonstrated in vitro antiviral activity and a favorable preliminary safety profile in cell culture.[5] While it represents a promising chemical scaffold for further development, its therapeutic potential remains unconfirmed due to the absence of publicly available in vivo efficacy data.[1] The successful preclinical evaluation of other anti-EV71 compounds in established murine models provides a clear path forward.[6][16] Rigorous testing of DC07090 in neonatal or immunodeficient mouse models is the critical next step to validate its candidacy as a potential treatment for severe EV71 infections. Such studies are essential to determine if its in vitro potency translates into meaningful clinical outcomes in a living organism.

References